molecular formula C15H16O B7868015 1-Naphthalen-1-yl-pentan-1-one CAS No. 2876-60-0

1-Naphthalen-1-yl-pentan-1-one

Cat. No. B7868015
CAS RN: 2876-60-0
M. Wt: 212.29 g/mol
InChI Key: UNHVTPJHHPGYQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Naphthalen-1-yl-pentan-1-one is a useful research compound. Its molecular formula is C15H16O and its molecular weight is 212.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Analysis and Identification of Naphyrone Isomers : A study by Brandt et al. (2010) discusses the analytical characterization of naphyrone, a compound commonly equated with "1-naphthalen-2-yl-2-pyrrolidin-1-yl-pentan-1-one" (β-naphyrone), and identifies a novel isomer, "1-naphthalen-1-yl-2-pyrrolidin-1-yl-pentan-1-one" (α-naphyrone). This discovery is significant for forensic and clinical communities in differentiating between these isomers (Brandt, Wootton, De Paoli, & Freeman, 2010).

  • Photophysical Properties in Eu(III) Complexes : Research by Raj et al. (2008) utilizes a β-diketone with a naphthyl group (similar in structure to "1-Naphthalen-1-yl-pentan-1-one") for synthesizing Eu(III) complexes. This study provides insights into the crystal structure and photophysical properties of these complexes, significant for materials science and photonic applications (Raj, Biju, & Reddy, 2008).

  • Metabolism and Detectability in Designer Drugs : Meyer et al. (2013) explore the metabolism and detectability of β-naphyrone (related to "this compound") in rat urine. This study is relevant for understanding the biotransformation and detection of designer drugs in clinical toxicology (Meyer, Prosser, & Maurer, 2013).

  • Enantiomeric Resolution in Organic Chemistry : Alvarez-Ricardo et al. (2022) discuss the enantiomeric resolution of diols derived from a naphthalene derivative, highlighting the importance of such compounds in stereochemistry and pharmaceuticals (Alvarez-Ricardo et al., 2022).

  • Fluorescent Detection and Molecular Interactions : Nakashima and Yoshida (2006) study the complexation of naphthalene-appended amino-beta-cyclodextrins with alcohols, emphasizing the role of naphthalene derivatives in fluorescent detection and molecular interactions (Nakashima & Yoshida, 2006).

properties

IUPAC Name

1-naphthalen-1-ylpentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-2-3-11-15(16)14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,2-3,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHVTPJHHPGYQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301031164
Record name Butyl naphthyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301031164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2876-60-0
Record name Butyl naphthyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301031164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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